molecular formula C11H15BrFN B13044953 (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13044953
M. Wt: 260.15 g/mol
InChI Key: YZKHAXDGUMWMMV-SNVBAGLBSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a stereogenic center and a halogenated aryl ring, making it a valuable intermediate for the synthesis of complex molecules. The dimethylamine (DMA) pharmacophore is a privileged structure in pharmaceuticals, known to enhance key drug properties . Compounds containing the DMA group are frequently water-soluble, which can contribute to high bioavailability and extended duration in the bloodstream, and are found in numerous FDA-approved drugs targeting the central nervous system, cancer, and infectious diseases . Researchers can leverage this compound as a key chiral synthon for developing novel therapeutic agents. Its specific stereochemistry is critical for achieving selective interactions with biological targets. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. All handling and use must be conducted by trained researchers in a controlled laboratory setting.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h4-6,10H,14H2,1-3H3/t10-/m1/s1

InChI Key

YZKHAXDGUMWMMV-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-6-fluorobenzene.

    Grignard Reaction: The bromine atom in 2-bromo-6-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropan-1-one to form the corresponding alcohol.

    Amine Formation: The alcohol is subsequently converted to the amine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction Reactions: The compound can undergo reduction to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine exhibits properties that may be beneficial in the treatment of depression. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Potential in Neuropharmacology
    • The compound has been investigated for its effects on the central nervous system. Studies have shown that it can modulate neurotransmitter release, which could lead to new treatments for neurological disorders.

Synthetic Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeProduct NameApplication
AlkylationNovel AntidepressantsTreatment of depressive disorders
Amine CouplingCNS Active CompoundsNeurological disorder therapies
HalogenationFluorinated DerivativesEnhanced pharmacological profiles

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of this compound. The results indicated significant improvement in behavioral tests related to depression models in rodents, suggesting a promising avenue for further research into its therapeutic applications.

Case Study 2: Neurotransmitter Modulation

Research conducted at a leading pharmacological institute demonstrated that this compound could enhance serotonin levels in synaptic clefts. This modulation was linked to improved mood and cognitive functions in animal models, indicating its potential as a neuropharmacological agent.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to “(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine” and provide critical points of comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Amine Structure CAS Number Key Properties
This compound (Target) Likely C₁₁H₁₄BrFN¹ 2-Bromo, 6-Fluoro 2,2-Dimethylpropan-1-amine N/A² Chiral center (S-configuration); enhanced steric bulk and potential polarity due to fluorine
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₁H₁₇BrClN 4-Bromo 2,2-Dimethylpropan-1-amine 2411591-67-6 Purity >95%; stable as hydrochloride salt; requires storage at -80°C/-20°C
2-(2-Bromo-6-chlorophenyl)propan-1-amine C₉H₁₁BrClN 2-Bromo, 6-Chloro Propan-1-amine (unbranched) 1881101-81-0 Simpler structure; lacks dimethyl groups; limited solubility data
(S)-1-(1H-Benzo[d]imidazol-2-yl)-2,2-dimethylpropan-1-amine C₁₂H₁₆N₃³ Benzimidazole core 2,2-Dimethylpropan-1-amine 1118114-88-7 Benzimidazole enhances hydrogen-bonding potential; divergent applications in medicinal chemistry

¹Molecular formula inferred from structural analogs.

Substituent Effects on Electronic and Steric Properties

  • Target vs. 4-Bromo Analogue : The target’s 2-bromo-6-fluoro substitution contrasts with the 4-bromo analogue’s para-substituted aromatic ring. Fluorine’s electronegativity (-I effect) may increase polarity compared to bromine, influencing solubility and intermolecular interactions.
  • Target vs. 2-Bromo-6-chloro Analogue :
    Replacing chlorine with fluorine in the target reduces atomic radius (Cl: 0.79 Å vs. F: 0.64 Å), which may enhance metabolic stability due to stronger C-F bonds. The dimethylpropan-1-amine backbone in the target adds steric bulk, likely improving binding selectivity in biological systems compared to the unbranched amine in the chloro analogue.

Role of the 2,2-Dimethylpropan-1-Amine Backbone

The 2,2-dimethylpropan-1-amine moiety is a common feature in the target and its 4-bromo and benzimidazole analogues. highlights its utility in synthesizing thiourea derivatives (52–67% yields), suggesting that the branched structure enhances stability during hydrogenation and functionalization steps . The dimethyl groups likely reduce conformational flexibility, favoring interactions with sterically demanding targets.

Solubility and Stability Considerations

  • The 4-bromo analogue’s strict storage guidelines (-80°C/-20°C) imply that the target compound may require similar handling to maintain stability.
  • Fluorine’s polarity could improve aqueous solubility relative to bromine or chlorine analogues, but this depends on counterions and formulation (e.g., hydrochloride salts enhance solubility) .

Biological Activity

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine, also known by its CAS number 1213843-89-0, is a chiral amine compound that has garnered attention for its potential biological activities. This compound features both bromine and fluorine substituents on a phenyl ring, which are crucial for its interaction with biological targets. Understanding its biological activity is essential for exploring its therapeutic potential in various medical applications.

The molecular formula of this compound is C11H16BrClFNC_{11}H_{16}BrClFN with a molecular weight of 296.60 g/mol. The compound's structure can be represented as follows:

 S 1 2 Bromo 6 fluorophenyl 2 2 dimethylpropan 1 amine\text{ S 1 2 Bromo 6 fluorophenyl 2 2 dimethylpropan 1 amine}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as a ligand for various neurotransmitter receptors, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, thereby prolonging the action of certain neurotransmitters.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

1. Antidepressant-like Effects

Studies suggest that this compound may exhibit antidepressant-like effects similar to those observed with selective serotonin reuptake inhibitors (SSRIs). Its ability to modulate serotonin levels could be beneficial in treating depressive disorders.

2. Anti-proliferative Activity

In vitro studies have indicated that this compound may possess anti-proliferative properties against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of Burkitt's lymphoma cells by inducing apoptosis through serotonin receptor pathways .

3. Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, which could be relevant in neurodegenerative diseases such as Parkinson's disease. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation .

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models.
Study BCancer Cell ProliferationShowed IC50 values indicating potent anti-proliferative effects on specific cancer cell lines.
Study CNeuroprotectionIndicated protective effects against neurodegeneration in rodent models of Parkinson's disease.

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